molecular formula C15H14N6OS B14324183 6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one CAS No. 100986-92-3

6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one

Cat. No.: B14324183
CAS No.: 100986-92-3
M. Wt: 326.4 g/mol
InChI Key: QONPSNHDEPCYCO-UHFFFAOYSA-N
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Description

6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of multiple fused rings, including thiadiazole, triazole, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

The synthesis of 6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of hydrazonoyl halides with appropriate thiadiazole and triazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine in an ethanol solvent . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of multiple nitrogen atoms in the fused rings makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring and the nitrogen atoms in the heterocyclic rings.

Scientific Research Applications

6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. It may also induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with fused thiadiazole, triazole, and pyrimidine rings, such as:

Properties

CAS No.

100986-92-3

Molecular Formula

C15H14N6OS

Molecular Weight

326.4 g/mol

IUPAC Name

11-(4-tert-butylphenyl)-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one

InChI

InChI=1S/C15H14N6OS/c1-15(2,3)9-6-4-8(5-7-9)12-19-21-13(22)10-11(18-20-17-10)16-14(21)23-12/h4-7H,1-3H3,(H,17,18,20)

InChI Key

QONPSNHDEPCYCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)C4=NNN=C4N=C3S2

Origin of Product

United States

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